molecular formula C7H3Br2Cl2N B13088559 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine

3,5-Dichloro-4-(2,2-dibromovinyl)pyridine

Cat. No.: B13088559
M. Wt: 331.82 g/mol
InChI Key: RCTMJDRABBEUKB-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2,2-dibromovinyl)pyridine (CAS 1421677-92-0) is a high-purity chemical reagent offering researchers a sophisticated, multi-functional heterocyclic building block. Its molecular formula is C7H3Br2Cl2N, with a molecular weight of 331.82 g/mol . The compound features a pyridine core, a privileged scaffold in medicinal chemistry that profoundly improves the pharmacological profiles of bioactive molecules by enhancing biochemical potency, metabolic stability, and cellular permeability . This structure is further functionalized with a 2,2-dibromovinyl group and two chlorine atoms, creating a versatile template for synthesizing novel compounds and studying their mechanisms of action. Pyridine-based ring systems are extensively used in drug design and are found in numerous FDA-approved pharmaceuticals targeting a wide spectrum of therapeutic areas, including infectious diseases, inflammation, nervous system disorders, and oncology . The distinct substitution pattern on this pyridine derivative makes it a valuable intermediate for constructing targeted libraries in drug discovery programs. It is anticipated that such pyridine-containing compounds will play an expanding role in the development of new pharmaceuticals in the coming decade . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2Cl2N

Molecular Weight

331.82 g/mol

IUPAC Name

3,5-dichloro-4-(2,2-dibromoethenyl)pyridine

InChI

InChI=1S/C7H3Br2Cl2N/c8-7(9)1-4-5(10)2-12-3-6(4)11/h1-3H

InChI Key

RCTMJDRABBEUKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=C(Br)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 4 2,2 Dibromovinyl Pyridine and Its Analogues

Strategies for Regioselective Halogenation of Pyridine (B92270) Rings, focusing on 3,5-Dichlorination

Achieving a 3,5-disubstitution pattern on a pyridine ring through direct chlorination is challenging due to the electronic nature of the ring, which typically directs electrophilic substitution to the 3- and 5-positions, but often with a mixture of other isomers and with low reactivity. Therefore, indirect methods are generally employed to achieve the desired 3,5-dichloropyridine scaffold.

One effective strategy involves the reductive dechlorination of more highly chlorinated pyridines. For instance, 2,3,5,6-tetrachloropyridine or even pentachloropyridine can be selectively de-chlorinated to yield 3,5-dichloropyridine. This process is often carried out using a reducing agent such as zinc metal in the presence of an acidic compound like acetic acid or ammonium chloride. The reaction temperature is a critical parameter to control the extent of dechlorination and maximize the yield of the desired 3,5-dichloro isomer.

Another approach starts from more readily available pyridine derivatives. For example, 3,5-dibromo-4-aminopyridine can be synthesized from 4-aminopyridine through bromination. While this provides a di-halogenated pyridine, subsequent conversion to the dichloro analogue would require additional synthetic steps. A more direct route to a 3,5-dihalo pattern can involve diazotization of an aminopyridine followed by a Sandmeyer-type reaction, although achieving the specific 3,5-dichloro substitution can be complex.

Synthetic Routes to Introduce the 2,2-Dibromovinyl Moiety at the Pyridine 4-Position

Once the 3,5-dichloropyridine framework is in place, the next critical step is the installation of the 2,2-dibromovinyl group at the 4-position. This is typically achieved by first introducing a functional handle at the 4-position, such as a formyl group (an aldehyde), which can then be converted to the desired vinyl bromide.

Olefination Reactions for Dibromovinyl Group Formation

The Corey-Fuchs reaction is a prominent and widely used method for the conversion of aldehydes to 1,1-dibromoalkenes. This two-step process first involves the reaction of an aldehyde with a reagent generated in situ from carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). This forms a dibromomethylenephosphorane, which then undergoes a Wittig-type reaction with the aldehyde to yield the 1,1-dibromoalkene.

In the context of synthesizing 3,5-dichloro-4-(2,2-dibromovinyl)pyridine, the precursor would be 3,5-dichloro-4-pyridinecarboxaldehyde. The reaction with the CBr4/PPh3 reagent would directly furnish the target 2,2-dibromovinyl group at the 4-position of the dichlorinated pyridine ring.

Precursor Synthesis and Transformation for Vinyl Halide Installation

The key precursor for the olefination step is 3,5-dichloro-4-pyridinecarboxaldehyde. The synthesis of this intermediate can be approached in several ways. One potential route involves the direct formylation of 3,5-dichloropyridine at the 4-position. This can be a challenging transformation due to the deactivated nature of the pyridine ring.

Alternatively, a more versatile approach involves the functionalization of a pre-existing 4-substituted pyridine. For instance, starting with 4-methylpyridine (γ-picoline), one could first perform the 3,5-dichlorination, although this direct chlorination can be unselective. A more controlled approach would be to start with a pyridine derivative that already has the desired 3,5-dichloro substitution pattern and then introduce the 4-formyl group. This could be achieved through metal-halogen exchange of a 4-halo-3,5-dichloropyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). For example, 3,5-dichloro-4-iodopyridine could be a suitable precursor for such a transformation.

Total Synthesis Approaches towards this compound

Based on the methodologies discussed, a plausible total synthesis of this compound can be outlined. The synthesis would commence with the preparation of the 3,5-dichloropyridine core. This can be achieved through the controlled reductive dechlorination of a polychlorinated pyridine.

Once 3,5-dichloropyridine is obtained, the next step would be the introduction of a formyl group at the 4-position to yield 3,5-dichloro-4-pyridinecarboxaldehyde. This could be accomplished through a lithiation-formylation sequence, potentially starting from a 4-bromo- or 4-iodo-3,5-dichloropyridine intermediate.

Finally, the synthesized 3,5-dichloro-4-pyridinecarboxaldehyde would be subjected to the Corey-Fuchs reaction. Treatment with carbon tetrabromide and triphenylphosphine would convert the aldehyde function into the 2,2-dibromovinyl group, thus completing the synthesis of the target molecule.

Synthesis of Structurally Modified Analogues of this compound

The synthesis of structurally modified analogues of this compound can be explored by altering either the pyridine ring or the 2,2-dibromovinyl moiety. These modifications can be valuable for structure-activity relationship studies in various chemical and biological contexts.

Pyridine Ring Derivatization and Isosteric Replacements

Modifications to the pyridine ring can involve the introduction of other substituents or the complete replacement of the pyridine core with an isosteric ring system. For instance, the chlorine atoms at the 3- and 5-positions could be replaced with other halogens, such as fluorine or bromine, by starting with appropriately substituted pyridine precursors.

Variations of the 2,2-Dibromovinyl Side Chain

The Corey-Fuchs reaction offers a versatile platform for the synthesis of not only this compound but also a range of its analogues featuring different dihalovinyl side chains. This is accomplished by modifying the carbon tetrahalide reagent used in the reaction. This adaptability allows for the systematic investigation of structure-activity relationships by altering the halogen atoms on the vinyl group.

The general two-step sequence begins with the formation of a dihalomethylidenephosphorane reagent in situ from the reaction of triphenylphosphine (PPh₃) with a carbon tetrahalide (CX₄). This reagent then reacts with the starting aldehyde, in this case, 3,5-dichloro-4-pyridinecarboxaldehyde, in a Wittig-like olefination to yield the desired 2,2-dihalovinylpyridine derivative. organic-chemistry.orggoogleapis.comwikipedia.org

A typical procedure involves the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine in an appropriate solvent, such as dichloromethane, to afford this compound. epo.org By substituting carbon tetrabromide with other carbon tetrahalides, analogues with different dihalovinyl moieties can be synthesized. For instance, the use of carbon tetrachloride (CCl₄) would be expected to yield the corresponding 2,2-dichlorovinyl derivative, while carbon tetraiodide (CI₄) would lead to the 2,2-diiodovinyl analogue.

The reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time, can be optimized to maximize the yield of the desired product. The data presented in the following table summarizes the synthesis of various 3,5-dichloro-4-(2,2-dihalovinyl)pyridine analogues.

Table 1: Synthesis of 3,5-Dichloro-4-(2,2-dihalovinyl)pyridine Analogues

Starting AldehydeDihalomethane ReagentProductReported Yield (%)
3,5-Dichloro-4-pyridinecarboxaldehydeCarbon tetrabromide (CBr₄)This compoundData not available
3,5-Dichloro-4-pyridinecarboxaldehydeCarbon tetrachloride (CCl₄)3,5-Dichloro-4-(2,2-dichlorovinyl)pyridineData not available
3,5-Dichloro-4-pyridinecarboxaldehydeCarbon tetraiodide (CI₄)3,5-Dichloro-4-(2,2-diiodovinyl)pyridineData not available

Further research is required to obtain specific yield data for these reactions.

The synthesis of the precursor, 3,5-dichloro-4-pyridinecarboxaldehyde, can be achieved through various methods, including the oxidation of 3,5-dichloro-4-methylpyridine (B9390).

The ability to readily vary the halogen atoms on the vinyl side chain provides a valuable tool for medicinal chemists and material scientists to fine-tune the electronic and steric properties of the molecule for specific applications.

Chemical Reactivity and Mechanistic Aspects of 3,5 Dichloro 4 2,2 Dibromovinyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom and Halogen Atoms (Cl) on the Pyridine Ring

The pyridine nitrogen atom in 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the electron-withdrawing nature of the two chlorine atoms at the 3 and 5 positions significantly reduces the basicity of the nitrogen atom compared to unsubstituted pyridine. This deactivation also makes the pyridine ring less susceptible to electrophilic aromatic substitution.

Conversely, the chlorine atoms on the pyridine ring can participate in nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai Aromatic rings, typically nucleophilic, become electrophilic and thus prone to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org In pyridine derivatives, this reactivity is enhanced, especially when the leaving group is positioned ortho or para to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com For 3,5-dichloropyridine, the chlorine atoms are meta to the nitrogen, which is a less activated position for SNAr reactions compared to ortho and para positions. Nonetheless, under forcing conditions (e.g., high temperatures, strong nucleophiles), substitution of the chlorine atoms can be achieved.

The presence of both bromine and chlorine atoms in similar structures, such as 2-Bromo-3,5-dichloro-4-methylpyridine, provides distinct reactivity that is valuable in chemical synthesis.

Transformations Involving the 2,2-Dibromovinyl Functional Group

The 2,2-dibromovinyl group is a highly versatile functional group that can undergo a variety of transformations, serving as a linchpin for the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions at the Vinyl Moiety

The gem-dibromoalkene functionality is susceptible to nucleophilic substitution. Although direct SNV (nucleophilic vinylic substitution) reactions can be challenging, certain nucleophiles can displace one or both bromine atoms. For instance, the direct integration of sulfur and amine groups with 1,1-dibromoalkenes has been achieved to synthesize thioamides in an aqueous medium. rsc.org This highlights the potential for functionalizing the vinyl moiety of this compound with various nucleophiles.

Transition Metal-Catalyzed Coupling Reactions with Vinyl Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. umb.edueie.gr The 2,2-dibromovinyl group can participate in a range of such reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. researchgate.net

The differential reactivity of the two bromine atoms can potentially allow for sequential, selective coupling reactions. Generally, the E-bromine atom (trans to the pyridine ring) is more reactive in palladium-catalyzed couplings than the Z-bromine atom. This allows for the stepwise introduction of different groups.

Table 1: Examples of Transition Metal-Catalyzed Reactions with Dibromoalkenes

Coupling Reaction Catalyst/Reagents Product Type
Suzuki Coupling Pd catalyst, Boronic acid Aryl- or vinyl-substituted alkene
Sonogashira Coupling Pd/Cu catalyst, Terminal alkyne Alkynyl-substituted alkene (enyne)
Heck Coupling Pd catalyst, Alkene Substituted diene

These reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a wide array of complex derivatives. For example, dibromothiazole compounds undergo regioselective Pd-catalyzed Negishi cross-coupling reactions, where one bromine atom is more susceptible to oxidative addition, allowing for selective functionalization. nih.gov

Electrophilic and Radical Additions to the Vinyl Bond

The carbon-carbon double bond of the vinyl group can undergo addition reactions. dalalinstitute.com

Electrophilic Addition: The double bond is electron-rich and can be attacked by electrophiles. However, the presence of the electron-withdrawing bromine atoms and the dichloropyridyl ring deactivates the double bond towards electrophilic attack compared to a simple alkene. Strong electrophiles would be required for such a reaction to proceed.

Radical Addition: Radical addition to carbon-carbon multiple bonds is a well-established process. dalalinstitute.commasterorganicchemistry.com For example, the anti-Markovnikov addition of HBr to alkenes in the presence of peroxides proceeds via a radical mechanism. youtube.com The 2,2-dibromovinyl group in this compound could potentially undergo radical addition reactions, where a radical species adds to the double bond to form a more stable radical intermediate. The regioselectivity of the addition would be governed by the stability of the resulting carbon radical. masterorganicchemistry.com

Stability and Degradation Pathways of this compound

The stability of halogenated pyridines can be influenced by factors such as light, temperature, and the presence of other chemical agents. pipzine-chem.com Compounds like 4-amino-3,5-dichloropyridine (B195902) are generally stable under standard conditions but are incompatible with strong oxidizing agents, acids, and reducing agents. jubilantingrevia.com Upon combustion, halogenated organic compounds can release toxic fumes such as hydrogen halides (HCl, HBr) and nitrogen oxides. jubilantingrevia.com

The degradation of this compound could proceed through several pathways:

Photodegradation: Exposure to UV light can induce the homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products.

Hydrolysis: Under certain pH conditions, hydrolysis of the vinyl bromine atoms could occur, although this is generally slow for vinyl halides.

Metabolic Degradation: In biological systems, enzymatic processes could lead to the degradation of the molecule. For instance, some trifluoromethylpyridine derivatives are known to be readily decomposed and metabolized. semanticscholar.org

The environmental fate of similar compounds suggests a low potential for absorption into soil organic matter and persistence in the environment. jubilantingrevia.com

Structure Activity Relationship Sar and Molecular Design Principles for 3,5 Dichloro 4 2,2 Dibromovinyl Pyridine Derivatives

Elucidation of Key Structural Features Contributing to Biological Potency for Halogenated Pyridine-Vinyl Systems

The biological potency of halogenated pyridine-vinyl systems is a synergistic outcome of the electronic and steric properties of the entire molecule. The pyridine (B92270) ring, a common scaffold in numerous biologically active compounds, provides a foundational structure that can be fine-tuned through substitution. The presence of a vinyl linkage introduces a degree of conformational flexibility and a potential site for metabolic activation or interaction with target proteins.

Halogenation of both the pyridine ring and the vinyl group is a critical determinant of biological activity. Halogens, through their inductive and mesomeric effects, can significantly alter the electron density distribution within the molecule, thereby influencing its binding affinity to target receptors and its metabolic stability. For instance, in many pesticide classes, the introduction of halogens enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Research into various pyridine derivatives has consistently shown that the nature and position of substituents on the pyridine ring are paramount for activity. The strategic placement of electron-withdrawing groups, such as chlorine atoms, can modulate the pKa of the pyridine nitrogen, affecting its interaction with biological targets. The vinyl substituent, particularly when halogenated, introduces additional complexity and potential for enhanced potency. The dihalovinyl group, for example, is a feature in some synthetic pyrethroid insecticides, where it contributes to increased photostability and insecticidal efficacy.

Influence of Halogenation Pattern on the Pyridine Core's Contribution to Activity

The halogenation pattern on the pyridine core is a pivotal factor in dictating the biological activity of derivatives of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine. The 3,5-dichloro substitution pattern, in particular, has been explored in various agrochemical contexts and is known to confer specific electronic properties to the pyridine ring.

The two chlorine atoms at the 3 and 5 positions act as strong electron-withdrawing groups, which has several implications for the molecule's reactivity and biological interactions. This substitution pattern significantly lowers the electron density of the pyridine ring, making it less susceptible to oxidative metabolism and potentially increasing its environmental persistence. Furthermore, this electronic modification can influence the binding affinity of the molecule to its target site. In the context of insecticides targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), for instance, the electronic nature of the pyridine ring is crucial for optimal interaction with the receptor. Studies on imidacloprid (B1192907) analogs have shown that substitution at the 5-position of the pyridine ring can significantly impact insecticidal activity. researchgate.net

The 3,5-dichloro pattern also imparts a specific steric profile to the molecule. The presence of chlorine atoms flanking the 4-position can influence the orientation of the 2,2-dibromovinyl substituent, potentially locking it into a conformation that is favorable for binding to the target enzyme or receptor. This steric hindrance can also protect the vinyl group from certain metabolic pathways. The regioselective halogenation of pyridines is a critical aspect of synthesis, as the precise placement of halogens is often directly linked to the desired biological effect. nih.govnih.gov

The following table summarizes the influence of different halogenation patterns on the pyridine core in various classes of biologically active compounds, providing a comparative context for the 3,5-dichloro pattern.

Halogenation PatternCompound Class ExampleObserved Influence on Biological Activity
3,5-Dichloro Herbicidal PyridinesOften associated with high herbicidal activity, potentially due to favorable electronic and steric properties for target site interaction.
2-Chloro-5-substituted Neonicotinoid InsecticidesThe 5-substituent's size and lipophilicity are critical for insecticidal potency, with smaller, lipophilic groups often being optimal. researchgate.net
2,6-Dichloro Fungicidal PyridinesCan enhance fungicidal activity, with the substitution pattern influencing the molecule's ability to inhibit specific fungal enzymes.
3-Chloro-5-trifluoromethyl Herbicides/InsecticidesThe combination of chloro and trifluoromethyl groups can lead to broad-spectrum activity by modulating electronic and lipophilic properties.

Stereochemical Considerations of the Vinyl Moiety and their Impact on Biological Activity

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereochemistry in pesticide science suggest that the geometry of the vinyl moiety could have a profound impact on its biological activity. nih.gov The 2,2-dibromovinyl group does not possess a chiral center; however, the potential for E/Z isomerism exists if the substituents on the first carbon of the vinyl group were different. In the case of the 2,2-dibromo substitution, this specific type of stereoisomerism is absent.

In analogous systems, such as synthetic pyrethroids containing a dihalovinyl substituent, the stereochemistry of the molecule is known to be a crucial determinant of insecticidal activity. Different stereoisomers can exhibit vastly different levels of potency, often due to the specific three-dimensional arrangement required for optimal binding to the target site, such as voltage-gated sodium channels.

The following table illustrates the importance of stereochemistry in other classes of pesticides, highlighting the potential significance of this factor for vinyl-substituted pyridine derivatives.

Pesticide ClassStereochemical FeatureImpact on Biological Activity
Pyrethroids Chiral centers in the cyclopropane (B1198618) ring and α-cyano groupDifferent enantiomers and diastereomers exhibit significant variations in insecticidal potency.
Phenylpyrazole Insecticides Chiral sulfoxide (B87167) group (e.g., Fipronil)The (S)-enantiomer is generally more active than the (R)-enantiomer.
Triazole Fungicides Chiral centers in the side chainEnantiomers can display different fungicidal activities and metabolic fates.
Organophosphate Insecticides Chiral phosphorus centerEnantiomers can have different rates of inhibition of acetylcholinesterase.

Rational Design Strategies for Enhanced Agrochemical Efficacy based on the this compound Scaffold

The this compound scaffold presents a promising starting point for the rational design of new and improved agrochemicals. researchgate.net Several strategies can be employed to enhance efficacy, modify the spectrum of activity, and improve the environmental profile of derivatives based on this core structure.

One key approach is bioisosteric replacement . This involves substituting specific atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For example, the bromine atoms on the vinyl group could be replaced with other halogens (e.g., chlorine, fluorine) or with trifluoromethyl groups to modulate lipophilicity and electronic character. Similarly, the chlorine atoms on the pyridine ring could be substituted with other functional groups to explore different interactions with the target site.

Quantitative Structure-Activity Relationship (QSAR) studies can also be a powerful tool in the rational design process. nih.gov By developing mathematical models that correlate the structural features of a series of related compounds with their biological activity, it is possible to predict the activity of novel, unsynthesized derivatives. For the this compound scaffold, a QSAR study could involve synthesizing a library of analogs with variations in the substituents on both the pyridine ring and the vinyl group. The biological data from these analogs could then be used to build a predictive model that would guide the design of more potent compounds.

Scaffold hopping is another innovative strategy that could be applied. This involves replacing the central pyridine core with other heterocyclic systems while retaining the key pharmacophoric elements, such as the halogenation pattern and the dihalovinyl substituent. This approach can lead to the discovery of novel chemical classes with potentially different modes of action or improved properties.

The following table outlines some potential rational design strategies for the this compound scaffold and the expected outcomes.

Design StrategyModification ExampleExpected Outcome
Bioisosteric Replacement Replace vinyl bromines with chlorines or trifluoromethyl groups.Altered lipophilicity, metabolic stability, and target binding affinity.
QSAR-Guided Optimization Synthesize and test a series of analogs with varying substituents at the 2 and 6 positions of the pyridine ring.Development of a predictive model to guide the design of more potent derivatives.
Scaffold Hopping Replace the pyridine ring with a pyrimidine (B1678525) or pyrazine (B50134) core.Discovery of novel chemical series with potentially improved efficacy or a different spectrum of activity.
Conformational Restriction Introduce substituents that limit the rotation around the C4-vinyl bond.Locking the molecule into a bioactive conformation to enhance binding affinity.

By systematically applying these molecular design principles, it is possible to leverage the promising structural features of this compound to develop a new generation of highly effective and environmentally conscious agrochemicals.

Biological Activity Spectrum and Molecular Mechanisms of 3,5 Dichloro 4 2,2 Dibromovinyl Pyridine

Insecticidal Activity Profile of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine and Analogues

The pyridine (B92270) moiety is a core structural component of neonicotinoids, the most widely used class of insecticides globally. chempanda.com This class of compounds is recognized for high efficacy and a broad insecticidal spectrum. chempanda.com Furthermore, the presence and position of halogen atoms on the pyridine ring are known to significantly influence the insecticidal potency of these molecules. researchgate.net

Studies on various pyridine derivatives demonstrate significant efficacy against a range of insect pests, particularly sucking insects like aphids. Although data for this compound is not available, related pyridine compounds have shown promising results. For instance, certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii, with some analogues showing notable efficacy. nih.govnih.gov The introduction of different halogen substituents on the phenyl ring of related compounds has also been shown to have a significant effect on insecticidal activity against pests such as Myzus persicae. researchgate.net

The following table summarizes the insecticidal activity of selected pyridine analogues against various pests, providing an indication of the potential efficacy spectrum for this class of compounds.

The 2,2-dibromovinyl moiety is a key structural feature of certain synthetic pyrethroid insecticides, such as deltamethrin. Pyrethroids are a major class of neurotoxic insecticides that function by altering the gating kinetics of voltage-gated sodium channels. researchgate.netnih.gov They bind to the open state of the channel, holding it open for an extended period. youtube.com This action disrupts normal nerve function by causing a prolonged influx of sodium ions, leading to membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect. nih.govyoutube.comyoutube.com

The presence of the dibromovinyl group in this compound suggests a potential for a similar mode of action. The vinyl halide structure is critical for the insecticidal activity of many pyrethroids. Therefore, it is plausible that this compound could also interact with insect voltage-gated sodium channels, although this has not been experimentally verified.

Potential Acaricidal Efficacy of this compound and its Derivatives

While the pyridine scaffold is utilized in the development of various pesticides, including acaricides, specific studies detailing the acaricidal (mite-killing) activity of this compound or its close derivatives are not readily found in the surveyed scientific literature. The discovery of new agrochemicals often involves broad screening programs, and it is common for a chemical class to be investigated for multiple applications, including insecticidal, fungicidal, herbicidal, and acaricidal properties. chempanda.com However, without specific testing data, any potential acaricidal efficacy remains speculative.

Investigation of Other Agrochemical Relevant Activities (e.g., fungicidal, herbicidal) for Pyridine Derivatives

The pyridine ring is a versatile scaffold found in a wide array of agrochemicals beyond insecticides.

Fungicidal Activity: Numerous pyridine derivatives have been reported to possess significant antifungal properties. For example, novel pyridine carboxamide derivatives have shown good in vitro and in vivo antifungal activity against plant pathogens like Botrytis cinerea. nih.gov The mode of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov Other studies have documented the antifungal activity of different pyridine derivatives against a range of fungi, including Aspergillus niger and Candida albicans, indicating the broad potential of this chemical class in fungicide development. mdpi.comresearchgate.net

Herbicidal Activity: Pyridine-based compounds are a cornerstone of modern weed management. The pyridine carboxylic acid family, which includes herbicides like picloram and clopyralid, acts as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds. cambridge.orgepa.gov Other pyridine derivatives have different modes of action. For instance, some novel pyrido[2,3-d]pyrimidine and 1,2,4-triazolo[4,3-a]pyridine derivatives have demonstrated potent herbicidal effects, particularly against monocotyledonous or dicotyledonous weeds. mdpi.comnih.gov Certain compounds function as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis. nih.gov The diverse mechanisms of action highlight the adaptability of the pyridine scaffold in creating selective herbicides. epa.gov

Elucidation of Molecular Targets and Pathways for this compound

Based on its constituent chemical groups, the molecular targets for this compound can be hypothesized by analogy to established insecticides. The two most probable targets are ion channels critical to nerve function.

Voltage-Gated Sodium Channels (VGSCs): As discussed previously, the dibromovinyl group is a feature shared with Type II pyrethroid insecticides. These compounds are potent modulators of VGSCs in insects. researchgate.net The insect Para channel (a VGSC) is over 100-fold more sensitive to pyrethroids than corresponding mammalian channels, which contributes to their selective toxicity. nih.gov Pyrethroids lock the channel in an open state, disrupting the propagation of action potentials and leading to hyperexcitation of the nervous system. nih.gov Given this strong precedent, the VGSC is a primary hypothetical target for this compound.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The pyridine ring itself is the defining feature of neonicotinoid insecticides. chempanda.com Neonicotinoids act as agonists at the insect nAChR, a ligand-gated ion channel. youtube.comnih.gov Their binding leads to persistent and irreversible opening of the channel, causing continuous nerve stimulation, which results in paralysis and death. youtube.com Therefore, the nAChR represents another plausible, though unconfirmed, molecular target for this compound.

GABA-gated Chloride Channels: The γ-aminobutyric acid (GABA) receptor, an inhibitory ligand-gated chloride channel, is the target for insecticides like cyclodienes and fipronil. nih.govnih.gov These compounds act as non-competitive antagonists, blocking the chloride channel and preventing the inhibitory action of GABA, which leads to hyperexcitation. While many chlorinated insecticides target this receptor, there is no direct evidence from the literature to suggest that this specific pyridine derivative would act on the GABA receptor.

Enzyme Inhibition Profiles

There is no direct evidence available in the reviewed literature specifically detailing the enzyme inhibition profile of this compound. However, the broader class of pyridine derivatives has been shown to inhibit various enzymes. For instance, certain pyridine carboxamide and carbothioamide derivatives have demonstrated potent inhibitory action against urease mdpi.com. The inhibition potential of these compounds was found to be influenced by the type and position of substitutions on the pyridine ring mdpi.com.

In other studies, new series of pyridine derivatives have been designed and synthesized as cholinesterase inhibitors, targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govnih.gov. The inhibitory potency of these compounds was also dependent on the specific chemical structures, with some exhibiting mixed or uncompetitive inhibition mechanisms nih.gov. Molecular docking studies of these pyridine derivatives have helped in understanding their interaction with the active sites of the enzymes mdpi.comnih.gov.

Given these findings on related compounds, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. The dichlorinated pyridine ring and the dibromovinyl group would confer specific steric and electronic properties that could favor binding to the active or allosteric sites of certain enzymes. However, without experimental data, this remains speculative.

Table 1: Examples of Enzyme Inhibition by Various Pyridine Derivatives This table presents data on related pyridine compounds to illustrate the potential for enzyme inhibition within this chemical class, as no direct data for this compound is available.

Compound ClassTarget EnzymeType of InhibitionKey FindingsReference
Pyridine Carboxamide/Carbothioamide DerivativesUreaseNot specifiedInhibition potential influenced by substitution on the pyridine ring. mdpi.com
Pyridine Diamine DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Mixed or UncompetitivePotency dependent on the nature of the aromatic moieties and the linker chain. nih.gov
Pyridine Derivatives with Carbamic or Amidic FunctionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)MixedCapable of binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov

Mechanisms of Resistance Development to Halogenated Pyridine-Vinyl Compounds

Specific mechanisms of resistance to this compound have not been documented. However, general mechanisms of microbial resistance to pyridine-containing compounds can be considered. The development of resistance to antimicrobial agents is a significant challenge, and bacteria can employ various strategies to counteract the effects of such compounds mdpi.com.

One common mechanism of resistance is the alteration of the drug target. If this compound acts by inhibiting a specific enzyme, mutations in the gene encoding that enzyme could lead to a modified protein that no longer binds the inhibitor effectively.

Another potential resistance mechanism is the reduced accumulation of the compound inside the microbial cell. This can be achieved through decreased permeability of the cell membrane or the active efflux of the compound by transport proteins. The outer membrane of Gram-negative bacteria, for instance, can act as a barrier to the entry of certain antimicrobial agents mdpi.com.

Enzymatic degradation or modification of the antimicrobial compound is another well-established resistance mechanism. Microorganisms may evolve enzymes that can metabolize and detoxify halogenated pyridine compounds. The transformation rate of pyridine derivatives is known to be dependent on their substituents nih.gov.

Finally, the activation of stress response pathways in bacteria can also contribute to resistance. For example, the RpoS sigma factor in Salmonella enterica plays a role in resistance to various antimicrobial agents mdpi.com.

Understanding the potential mechanisms of resistance is crucial for the development of effective and durable antimicrobial agents.

Computational Chemistry and in Silico Modeling of 3,5 Dichloro 4 2,2 Dibromovinyl Pyridine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine. scholarsresearchlibrary.com These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular structure reveals the spatial arrangement of the atoms, including bond lengths and angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the electronegative chlorine, bromine, and nitrogen atoms are expected to create regions of negative potential, while the hydrogen atoms and parts of the carbon framework would exhibit positive potential. This information is vital for predicting how the molecule will interact with other chemical species. The halogen atoms, through inductive effects, are generally deactivating for electrophilic aromatic substitution on the pyridine (B92270) ring. libretexts.orgmasterorganicchemistry.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.75eV
HOMO-LUMO Gap5.10eV
Dipole Moment2.15Debye
Electron Affinity1.50eV
Ionization Potential7.20eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. The pyridine scaffold is a common feature in molecules with diverse biological activities, including anticancer and antiviral properties. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

Potential targets for pyridine-based compounds include various kinases, proteases, and receptors. acs.orgmdpi.comnih.gov For instance, docking studies on similar pyridine derivatives have explored their inhibitory potential against targets like cyclin-dependent kinase 9 (CDK9) and epidermal growth factor receptor (EGFR). nih.govijfmr.com Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the protein's active site. The chlorine and bromine atoms on the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Binding Energy-8.5 kcal/mol
Interacting ResiduesLys78, Leu132, Val140, Asp188
Key InteractionsHydrogen bond with Asp188, Halogen bond with Lys78, Hydrophobic interactions with Leu132 and Val140

Note: The data in this table is hypothetical and for illustrative purposes to show typical outputs of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjpsonline.com These models are valuable for predicting the activity of new compounds and for understanding which molecular properties are most important for their biological function.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. chemrevlett.com Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates the molecular descriptors with the observed activity. The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional representation of the structure-activity relationship, which can be visualized through contour maps. These maps highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity.

A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure. dntb.gov.ua These are broadly categorized as electronic, steric, hydrophobic, and topological descriptors. For a halogenated compound like this compound, relevant descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges. nih.gov

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

The final QSAR model would identify which of these descriptors have the most significant impact on the biological activity of the compound series. chemrevlett.com

Table 3: Key Physicochemical Descriptors for QSAR Analysis (Illustrative)

DescriptorTypePotential Influence on Activity
ClogPHydrophobicMembrane permeability and interaction with hydrophobic pockets in proteins.
Molar RefractivitySteric/ElectronicMolecular volume and polarizability, affecting binding interactions.
Dipole MomentElectronicOrientation in a binding site and long-range interactions.
Halogen Atom CountStructuralCan influence binding through halogen bonds and alter electronic properties.

Note: This table provides examples of descriptors that would be relevant in a QSAR study of compounds based on the this compound scaffold.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interaction with a biological target over time. ntu.edu.sgnih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net

An MD simulation would typically start with the docked complex of this compound and its target protein. The system is then solvated in a water box, and the trajectories of all atoms are calculated over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

The stability of the ligand in the binding pocket, assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over time.

The flexibility of different parts of the protein upon ligand binding, indicated by the root-mean-square fluctuation (RMSF) of individual residues.

The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.

The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.

These simulations offer valuable insights into the dynamic nature of the binding event and can help to refine our understanding of the compound's mechanism of action. uzh.chnih.gov

Virtual Screening and Lead Optimization Based on the this compound Scaffold

The this compound structure can serve as a scaffold for the discovery of new, potentially more active compounds through virtual screening and lead optimization. nih.gov

Virtual screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. ijfmr.com This can be done through ligand-based approaches, where compounds with similar structures to a known active molecule are sought, or through structure-based approaches, which use molecular docking to assess the binding of library compounds to the target protein.

Once a set of "hit" compounds is identified, lead optimization can be performed. This involves making targeted chemical modifications to the hit molecules to improve their potency, selectivity, and pharmacokinetic properties. The insights gained from QSAR and molecular dynamics studies are invaluable in this process. For example, if a QSAR model indicates that a bulky group at a certain position is detrimental to activity, new analogues can be designed with smaller substituents at that position. Similarly, if MD simulations show that a particular hydrogen bond is transient, modifications can be made to the ligand to strengthen this interaction. This iterative cycle of design, synthesis, and testing, guided by computational modeling, can significantly accelerate the drug discovery process. rsc.org

Agrochemical Relevance and Environmental Behavior

Application as a Direct Pesticidal Agent

There is currently no publicly available scientific literature or patent documentation to suggest that 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine is used directly as a pesticidal agent. Agrochemical research often involves the synthesis and screening of numerous compounds, and it is possible that this molecule has been evaluated for such properties within proprietary research. However, based on accessible information, it is not registered or marketed as a standalone insecticide, fungicide, herbicide, or nematicide. The high degree of halogenation might confer some biological activity, but it is more probable that this compound serves as a building block for more advanced and target-specific agrochemicals.

Role as a Key Intermediate in the Synthesis of Advanced Agrochemicals

The molecular architecture of this compound makes it a plausible intermediate in the synthesis of various agrochemicals. The pyridine (B92270) ring is a common scaffold in a multitude of commercial pesticides. The chlorine and bromine atoms on the molecule represent reactive sites that can be targeted for further chemical modifications, allowing for the construction of more complex and potent active ingredients.

The dibromovinyl group is a particularly interesting functional group. It can be a precursor to other functionalities through various chemical reactions. For instance, it could potentially be converted into an acetylenic group, which is present in some modern pesticides. The chlorine atoms on the pyridine ring can also be substituted or can influence the electronic properties of the ring, which in turn can affect the biological activity of the final product.

While direct synthetic routes from this compound to specific, named agrochemicals are not readily found in the literature, the synthesis of other halogenated pyridines, such as 3,5-dichloro-2,4,6-trifluoropyridine, as intermediates for herbicides is well-documented. This supports the likely role of this compound as a synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Synthesis

Functional Group Potential Reaction Resulting Functionality Relevance in Agrochemicals
Dibromovinyl Dehydrobromination Ethynyl (alkyne) Present in some modern insecticides and herbicides.
Dibromovinyl Suzuki or Stille coupling Substituted vinyl or aryl groups Can be used to build larger, more complex molecules.

Formulation Science Considerations for Optimized Application

The formulation of a pesticide is critical for its effective application and performance. For a compound like this compound, its physical and chemical properties would heavily influence the choice of formulation. Key considerations would include its solubility in water and organic solvents, its melting and boiling points, and its stability.

Given its halogenated and relatively nonpolar structure, it is likely to have low water solubility. This would necessitate formulations such as:

Emulsifiable Concentrates (EC): The compound would be dissolved in an organic solvent with an emulsifier, which allows it to be mixed with water to form an emulsion for spraying.

Suspension Concentrates (SC): If the compound is a solid at room temperature, it could be milled into fine particles and suspended in water with the help of dispersing and wetting agents.

Wettable Powders (WP): The solid compound could be mixed with a carrier and wetting and dispersing agents to form a powder that can be suspended in water for application.

The choice of adjuvants would also be crucial. Adjuvants are additives that can improve the performance of a pesticide by enhancing its spreading, sticking, and penetration into the target pest or plant. For a compound like this, surfactants would be essential to improve its mixing with water and its contact with the target organism.

Environmental Persistence and Degradation Pathways

The environmental fate of this compound is not specifically documented. However, predictions can be made based on its structure. The persistence of a pesticide is often measured by its half-life, the time it takes for half of the compound to break down in the environment.

Hydrolysis: The carbon-halogen bonds in the molecule could be susceptible to hydrolysis, particularly under certain pH conditions. The dibromovinyl group might undergo hydrolysis to form other organic compounds. The rate of hydrolysis would depend on factors like pH and temperature.

Photolysis: The pyridine ring and the vinyl group are chromophores that can absorb sunlight, potentially leading to photodegradation. This process could involve the cleavage of the carbon-halogen bonds or reactions of the vinyl group. The presence of multiple halogen atoms could influence the rate and pathway of photolysis.

Microbial Degradation: Soil microorganisms are known to degrade a wide variety of organic compounds, including halogenated pesticides. The degradation of dichlorovinyl compounds, such as the insecticide dichlorvos, has been studied and can proceed through various pathways. It is plausible that microorganisms could metabolize this compound, although the high degree of halogenation might make it more resistant to rapid degradation.

The persistence of this compound would be influenced by soil type, organic matter content, pH, temperature, and microbial activity.

Table 2: Predicted Environmental Fate of this compound

Degradation Pathway Predicted Susceptibility Influencing Factors Potential Byproducts
Hydrolysis Moderate pH, temperature Halogenated pyridyl ethanols or carboxylic acids
Photolysis Moderate to High Sunlight intensity, presence of photosensitizers Dehalogenated or rearranged products

Bioavailability and Distribution in Agricultural Systems

The bioavailability of a chemical in an agricultural system refers to the fraction of the compound that is available for uptake by plants or other organisms. The distribution of this compound in the environment would be governed by its physicochemical properties.

Due to its likely low water solubility and lipophilic (fat-loving) nature, this compound would be expected to have a high affinity for organic matter in the soil. This would lead to a high soil sorption coefficient (Koc), meaning it would tend to bind to soil particles rather than remaining in the soil water.

This high sorption would have several implications:

Mobility: The compound would likely have low mobility in the soil, reducing the risk of it leaching into groundwater.

Plant Uptake: The strong binding to soil could limit its uptake by plant roots, reducing its systemic activity if it were a systemic pesticide.

Runoff: While less likely to move with water through the soil profile, it could be transported from fields via soil erosion during heavy rainfall.

The bioavailability to soil organisms would depend on the equilibrium between the compound sorbed to soil particles and that dissolved in the soil water.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Sustainable Production

The pursuit of green and sustainable chemical production is a paramount goal in modern chemistry. mdpi.comazocleantech.com Future research into 3,5-dichloro-4-(2,2-dibromovinyl)pyridine will likely prioritize the development of environmentally friendly synthetic routes. Key areas of focus could include:

One-Pot and Multicomponent Reactions: Traditional multi-step syntheses often generate significant waste and require extensive purification processes. The development of one-pot or multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, can significantly improve efficiency and reduce the environmental footprint. nih.gov For pyridine (B92270) derivatives, such approaches can streamline the synthesis process, minimize solvent usage, and decrease energy consumption. nih.govnih.gov

Green Catalysts and Solvents: The use of hazardous reagents and volatile organic solvents is a major concern in chemical synthesis. Future methodologies will likely explore the use of green catalysts, such as biocatalysts or reusable solid catalysts, to replace toxic and corrosive ones. nih.gov Similarly, the substitution of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical area of research. corbion.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and enhance product selectivity. nih.govnih.gov Applying these techniques to the synthesis of halogenated pyridines could lead to more efficient and sustainable manufacturing processes. nih.gov For instance, ultrasound technology has been successfully used to prepare some pyridine derivatives in a simple procedure. researchgate.net

Sustainable Synthesis Approach Potential Benefits Relevance to this compound
One-Pot/Multicomponent ReactionsReduced waste, time, and energy consumption.Streamlining the assembly of the dichloropyridine core and the dibromovinyl side chain.
Green Catalysts (e.g., biocatalysts)Lower toxicity, reusability, milder reaction conditions.Facilitating selective halogenation and vinylation steps.
Green Solvents (e.g., water, bio-solvents)Reduced VOC emissions, lower toxicity, improved safety. corbion.comastm.orgFinding benign media for the synthesis and purification of the target compound.
Microwave/Ultrasound AssistanceFaster reaction rates, higher yields, enhanced purity. nih.govnih.govAccelerating the key bond-forming reactions in the synthesis pathway.

Exploration of Multimodal Biological Activities

The chemical structure of this compound, featuring a halogenated pyridine ring, suggests a potential for a range of biological activities. Pyridine derivatives are integral to many agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netnih.gov Similarly, brominated natural products, such as bromophenols found in marine algae, exhibit diverse bioactivities like antioxidant, antimicrobial, and anticancer effects. nih.gov

Future research should therefore investigate the potential for multimodal biological activities of this compound and its analogs. This could involve screening against a wide array of biological targets, including:

Insecticidal Activity: The pyridine moiety is a key component of neonicotinoid insecticides. researchgate.netnih.gov Research could explore the neurotoxic effects of this compound on various insect pests.

Fungicidal Activity: Halogenated pyridines are known to possess antifungal properties. Screening against a panel of plant pathogenic fungi could reveal potential applications in crop protection.

Herbicidal Activity: Certain pyridine derivatives are effective herbicides. Investigating the phytotoxicity of the compound on different weed species could open up new avenues for weed management.

Antimicrobial and Pharmaceutical Potential: Given the broad biological activities of both pyridine and brominated compounds, exploring its efficacy against bacterial and fungal pathogens of clinical importance, as well as its potential as an anticancer or anti-inflammatory agent, could be a fruitful area of research. mdpi.com

Advancements in Computational-Aided Drug/Pesticide Design

Computational tools are increasingly being used to accelerate the discovery and optimization of new active ingredients. researchgate.netscispace.com For this compound, in silico methods can be instrumental in:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This can help in predicting the activity of new analogs and prioritizing their synthesis.

Molecular Docking: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound to the target protein. mdpi.com This provides insights into the mechanism of action and can guide the design of more potent derivatives.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of safe and effective agrochemicals and pharmaceuticals. mdpi.com In silico models can predict these properties, helping to identify potential liabilities early in the discovery process. mdpi.com

Computational Tool Application in Research Potential Outcome
QSARPredicting biological activity based on chemical structure. nih.govresearchgate.netIdentification of key structural features for enhanced efficacy.
Molecular DockingSimulating the interaction with a biological target. mdpi.comUnderstanding the mechanism of action and designing more potent analogs.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles. mdpi.comEarly identification of compounds with favorable safety profiles.

Development of Environmentally Benign Formulations

The formulation of an active ingredient is critical for its effective and safe application. Future research on this compound should focus on developing environmentally friendly formulations that enhance its performance while minimizing its environmental impact. aelsindia.comijrrjournal.com Key areas of innovation include:

Water-Based Formulations: Replacing organic solvents with water in formulations like suspension concentrates (SC) or oil-in-water emulsions (EW) can significantly reduce volatile organic compound (VOC) emissions and improve user safety. agropages.com

Nano-formulations: Encapsulating the active ingredient in nanoparticles can improve its solubility, stability, and targeted delivery. aelsindia.com This can lead to a reduction in the required application rates and minimize off-target effects.

Controlled-Release Formulations: These formulations release the active ingredient gradually over time, providing longer-lasting control and reducing the need for frequent applications. ijrrjournal.com This can also minimize the potential for environmental contamination.

Bio-based Adjuvants: The use of adjuvants derived from renewable resources can further enhance the green profile of the formulation. corbion.com

Recent advancements have seen the development of colloidal pesticides using modified carbon dots and calcium carbonate as carriers, which enhance adhesion to leaves, resist degradation, and allow for gradual release. eurekalert.orgchinadaily.com.cnnews.cn

Synergistic Combinations with Other Active Ingredients

Combining two or more active ingredients can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. sustainability-directory.combeyondpesticides.org This can be a valuable strategy for:

Broadening the Spectrum of Control: Combining a compound with activity against a specific pest with another that targets a different range of pests can provide broader protection.

Managing Resistance: Using active ingredients with different modes of action can help to delay the development of resistance in pest populations.

Reducing Application Rates: If synergy is achieved, the application rates of the individual components can be reduced, leading to lower environmental loading and reduced costs.

Future research should investigate the potential for synergistic interactions between this compound and other existing pesticides. google.com This would involve systematic screening of various combinations against a range of target pests. It is important to note that some combinations can also be antagonistic, leading to reduced efficacy. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.